N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 313404-70-5
VCID: VC4521150
InChI: InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22)
SMILES: C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C18H13N3O3S
Molecular Weight: 351.38

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide

CAS No.: 313404-70-5

Cat. No.: VC4521150

Molecular Formula: C18H13N3O3S

Molecular Weight: 351.38

* For research use only. Not for human or veterinary use.

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide - 313404-70-5

Specification

CAS No. 313404-70-5
Molecular Formula C18H13N3O3S
Molecular Weight 351.38
IUPAC Name N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide
Standard InChI InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22)
Standard InChI Key UUGRYGNYUAJSAK-UHFFFAOYSA-N
SMILES C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Synthesis of Similar Compounds

The synthesis of compounds similar to N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}-3-nitrobenzamide typically involves multi-step organic reactions. These processes often begin with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis or similar methods. The naphthalene moiety is then introduced, often via Friedel-Crafts acylation, followed by the attachment of other functional groups such as nitrobenzamide through amide coupling reactions.

Biological Activities of Thiazole Derivatives

Thiazole derivatives have been extensively studied for their antimicrobial and anticancer properties. For example, compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer activity against human breast adenocarcinoma cell lines . Similarly, 2,5-dichloro-N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}thiophene-3-carboxamide has demonstrated antimicrobial and anticancer potential.

Research Findings and Data

While specific data on N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}-3-nitrobenzamide is limited, related compounds provide valuable insights into the biological activities of thiazole derivatives. For instance, antimicrobial activity is often evaluated using minimum inhibitory concentration (MIC) tests, and anticancer activity is assessed through cell viability assays like the Sulforhodamine B (SRB) assay .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Candida albicans16 µg/mL

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